molecular formula C10H24N2O2Si B11874367 Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester CAS No. 682812-50-6

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester

Cat. No.: B11874367
CAS No.: 682812-50-6
M. Wt: 232.39 g/mol
InChI Key: ILZMTTFQGSPZQW-UHFFFAOYSA-N
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Description

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with the molecular formula C10H24N2O2Si. This compound is known for its unique structure, which includes a carbamic acid ester linked to a 4-aminobutyl group and a 2-(trimethylsilyl)ethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester typically involves the reaction of 4-aminobutylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include carbamates, amides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The trimethylsilyl group enhances the compound’s stability and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester is unique due to the presence of both the 4-aminobutyl and 2-(trimethylsilyl)ethyl groups, which confer specific chemical properties and reactivity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Properties

CAS No.

682812-50-6

Molecular Formula

C10H24N2O2Si

Molecular Weight

232.39 g/mol

IUPAC Name

2-trimethylsilylethyl N-(4-aminobutyl)carbamate

InChI

InChI=1S/C10H24N2O2Si/c1-15(2,3)9-8-14-10(13)12-7-5-4-6-11/h4-9,11H2,1-3H3,(H,12,13)

InChI Key

ILZMTTFQGSPZQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCN

Origin of Product

United States

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